molecular formula C19H18BrN3O2 B12176249 N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

Cat. No.: B12176249
M. Wt: 400.3 g/mol
InChI Key: JMDJRETYFSONKZ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times in the Fischer indole synthesis, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to specific proteins and altering their function, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the acetylamino and bromo substituents, which can influence its biological activity and chemical reactivity. These functional groups can enhance its binding affinity to specific targets and provide opportunities for further chemical modifications .

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide

InChI

InChI=1S/C19H18BrN3O2/c1-13(24)21-14-4-2-5-15(12-14)22-19(25)9-11-23-10-8-16-17(20)6-3-7-18(16)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25)

InChI Key

JMDJRETYFSONKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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